DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4
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Overview
Description
DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 is a chiral catalyst widely used in asymmetric synthesis. It consists of two rhodium dicene ligands and four (4S)-cyclopentadienyl 2-(methyl) pyrrolidinylphosphine ligands . This catalyst is known for its high catalytic activity and selectivity, making it a valuable tool in various organic synthesis reactions .
Preparation Methods
The preparation of DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 involves a relatively complex process. A common method includes the oxidation of rhodium (II) to form a rhodium (III) complex, which is then reacted with the corresponding ligand to produce the final product . This process requires careful handling and adherence to safety guidelines due to the potential toxicity of the catalyst .
Chemical Reactions Analysis
DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 is involved in various types of reactions, including:
Asymmetric Hydrogenation: This reaction involves the addition of hydrogen to a compound in the presence of the catalyst, resulting in the formation of chiral products.
Hydrogenation Coupling: This reaction combines hydrogenation with coupling reactions to form complex molecules.
Coupling Reactions: These reactions involve the joining of two molecules with the help of the catalyst.
Asymmetric Alcohol Etherification: This reaction forms ethers from alcohols in an asymmetric manner.
Common reagents used in these reactions include hydrogen, various organic substrates, and specific ligands. The major products formed are often chiral compounds with high enantiomeric excess .
Scientific Research Applications
DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 involves the formation of a rhodium-carbene intermediate, which facilitates various transformations. The catalyst’s chiral environment ensures high enantioselectivity in the reactions . The molecular targets and pathways involved include the activation of diazo compounds and the insertion of carbenes into C-H bonds .
Comparison with Similar Compounds
DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 is unique due to its high catalytic activity and selectivity. Similar compounds include:
Rh2(5S-MEPY)4: Used for enantioselective cyclopropanations and C-H insertion reactions.
Rh2(4S-MEOX)4: Employed in intramolecular cyclopropanations and addition reactions.
These compounds share similar applications but differ in their ligand structures and specific reaction conditions .
Properties
CAS No. |
171230-55-0 |
---|---|
Molecular Formula |
C56H64N8O16Rh2 |
Molecular Weight |
1310.979 |
IUPAC Name |
methyl (4S)-2-oxo-3-(3-phenylpropanoyl)imidazolidine-4-carboxylate;rhodium |
InChI |
InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-15-14(19)16(11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/t4*11-;;/m0000../s1 |
InChI Key |
LHRVJFKAPQAXJT-GBHGIEMESA-N |
SMILES |
COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.[Rh].[Rh] |
Origin of Product |
United States |
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